molecular formula C6H7N3 B13098279 2,3-Dihydroimidazo[1,2-a]pyrimidine

2,3-Dihydroimidazo[1,2-a]pyrimidine

Katalognummer: B13098279
Molekulargewicht: 121.14 g/mol
InChI-Schlüssel: RBOXDVARGKZQAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydroimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant attention in the field of organic chemistry due to its unique structure and versatile reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroimidazo[1,2-a]pyrimidine can be achieved through several methods. One common approach involves the reaction of 2-aminopyrimidine with 1,2-dibromoethane or ethylene chloro(bromo)hydrin. The intermediate 1-β-hydroxyethyl-2-imino-1,2-dihydropyrimidine is then treated with thionyl chloride, followed by cyclization in the presence of sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the imidazo[1,2-a]pyrimidine core.

Wissenschaftliche Forschungsanwendungen

2,3-Dihydroimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Wirkmechanismus

The mechanism of action of 2,3-Dihydroimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. For instance, when used as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The pathways involved can include inhibition of signaling pathways like the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

2,3-Dihydroimidazo[1,2-a]pyrimidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring structure, which provides distinct reactivity and potential for diverse applications in various fields.

Eigenschaften

Molekularformel

C6H7N3

Molekulargewicht

121.14 g/mol

IUPAC-Name

2,3-dihydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C6H7N3/c1-2-7-6-8-3-5-9(6)4-1/h1-2,4H,3,5H2

InChI-Schlüssel

RBOXDVARGKZQAZ-UHFFFAOYSA-N

Kanonische SMILES

C1CN2C=CC=NC2=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.